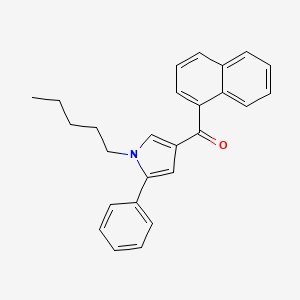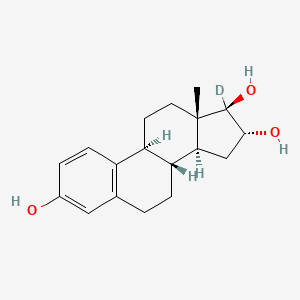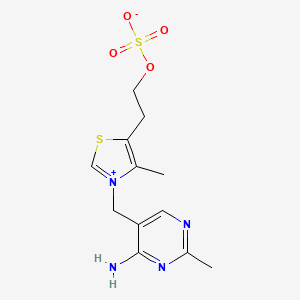![molecular formula C10H15N5O5 B583552 2'-Deoxyguanosine-[1-13C] Monohydrate CAS No. 478511-26-1](/img/structure/B583552.png)
2'-Deoxyguanosine-[1-13C] Monohydrate
Vue d'ensemble
Description
2’-Deoxyguanosine monohydrate, also known as dG, is a modification of the nucleoside deoxyguanosine where carbon 1 is replaced with an isotope of carbon-13 . It is a purine nucleoside that upon sequential phosphorylation (kinases) forms dGTP, which is used by DNA polymerases and reverse transcriptases to synthesize DNA .
Synthesis Analysis
An efficient synthetic method has been developed for the synthesis of 2’-deoxyguanosine from the more commercially available 2’-deoxyadenosine via late-stage C2 nitration in 48.7% total yield by a 5-step synthetic procedure .Molecular Structure Analysis
The molecular formula of 2’-Deoxyguanosine monohydrate is C10H15N5O5 . The structure includes a purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose .Chemical Reactions Analysis
Deoxyguanosine (dG) is a purine nucleoside that upon sequential phosphorylation (kinases) forms dGTP, which is used by DNA polymerases and reverse transcriptases to synthesize DNA . Deoxyguanosine is the most electron-rich of the four canonical bases and includes many nucleophilic sites which are susceptible to oxidative damage .Physical And Chemical Properties Analysis
The molecular weight of 2’-Deoxyguanosine monohydrate is 285.26 g/mol . It is a white to off-white solid . It is soluble in NH4OH 1 M: 50 mg/mL, clear to very faintly turbid .Applications De Recherche Scientifique
Nucleoside Supplement
2’-Deoxyguanosine monohydrate has been used as a nucleoside supplement in various studies. For instance, it has been used to study its effect on mitochondrial DNA copy number in deoxyguanosine kinase (dguok) mutant zebrafish .
dNTP Synthesis
This compound has been used in tissue culture medium for deoxyribonucleotide triphosphate (dNTP) synthesis . dNTPs are the building blocks of DNA and are essential for DNA replication and repair.
Stromal Cell Purification
2’-Deoxyguanosine monohydrate has been used in stromal cell purification . Stromal cells are connective tissue cells that form the supportive structure in which the functional cells of the tissue reside.
Quantification of Whole Cell dNTP
It has also been used for the quantification of whole cell dNTP . This is important in understanding the cellular mechanisms of DNA replication and repair.
Study of Oxidative Damage
Deoxyguanosine is the most electron-rich of the four canonical bases and includes many nucleophilic sites which are susceptible to oxidative damage. This makes deoxyguanosine and its oxidized derivatives useful reagents to study mechanisms of oxidative damage to nucleosides and nucleotides .
Synthesis of Anti-Cancer Drugs
2’-Deoxyguanosine is a key medicinal intermediate that could be used to synthesize anti-cancer drugs . It’s used in the synthesis of anti-tumor nucleoside drugs such as 2-fluoro-2’-deoxyadenosine and 2-chloro-2’-deoxyadenosine .
Biomarker in Type 2 Diabetes
Furthermore, 2’-Deoxyguanosine can be used as a starting material to synthesize 8-Oxo-7, 8-dihydro-2’-deoxyguanosine (8-oxodG), a biomarker in type 2 diabetes .
Enzymatic Synthesis
An enzymatic cascade using thymidine phosphorylase from Escherichia coli (EcTP) and purine nucleoside phosphorylase from Brevibacterium acetylicum (BaPNP) in a one-pot whole cell catalysis has been proposed for the efficient synthesis of 2’-Deoxyguanosine .
Mécanisme D'action
Target of Action
The primary target of 2’-Deoxyguanosine-[1-13C] Monohydrate is the DNA molecule . It is a purine nucleoside, and it plays a crucial role in the synthesis of DNA .
Mode of Action
2’-Deoxyguanosine-[1-13C] Monohydrate interacts with its target, DNA, by being incorporated into the DNA molecule during the replication process . It is sequentially phosphorylated by kinases to form deoxyguanosine triphosphate (dGTP), which is used by DNA polymerases and reverse transcriptases to synthesize DNA .
Biochemical Pathways
The compound affects the DNA synthesis pathway. It is converted into dGTP, which is then incorporated into the growing DNA chain during replication . This process is crucial for cell division and the propagation of genetic information.
Pharmacokinetics
It is likely metabolized by kinases to form dGTP, and it may be excreted in the urine .
Result of Action
The incorporation of 2’-Deoxyguanosine-[1-13C] Monohydrate into DNA results in the propagation of genetic information during cell division . It is crucial for the growth and development of all organisms.
Action Environment
The action of 2’-Deoxyguanosine-[1-13C] Monohydrate is influenced by various environmental factors. For instance, the presence of kinases and other enzymes necessary for its conversion into dGTP is crucial for its action . Additionally, factors that affect DNA replication, such as cell cycle phase and DNA damage, can also influence the compound’s efficacy .
Safety and Hazards
Orientations Futures
As a purine nucleoside, 2’-Deoxyguanosine monohydrate has diverse biological activities. It has been used in stromal cell purification and for the quantification of whole cell dNTP (deoxyribonucleotide triphosphate) . Its future directions could involve further exploration of these biological activities and potential applications in biomedical research.
Propriétés
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i6+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSCQUCOIRGCEJ-VQKPJIEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[13C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxyguanosine-[1-13C] Monohydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)


![2-Oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylic acid ethyl ester](/img/structure/B583481.png)



